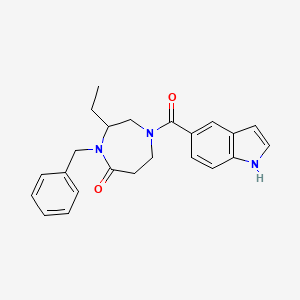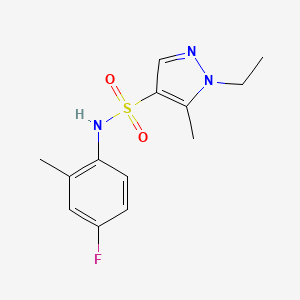
4-benzyl-3-ethyl-1-(1H-indol-5-ylcarbonyl)-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-3-ethyl-1-(1H-indol-5-ylcarbonyl)-1,4-diazepan-5-one, also known as Ro 15-4513, is a synthetic compound that belongs to the benzodiazepine class of drugs. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in scientific research.
Mécanisme D'action
4-benzyl-3-ethyl-1-(1H-indol-5-ylcarbonyl)-1,4-diazepan-5-one 15-4513 acts as a competitive antagonist of the benzodiazepine site on the GABA-A receptor. It binds to the same site as benzodiazepines, but instead of enhancing the activity of GABA, it blocks the effects of benzodiazepines on the receptor. This results in a reduction of the sedative and anxiolytic effects of benzodiazepines.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have a number of biochemical and physiological effects. It has been found to block the effects of benzodiazepines on the GABA-A receptor, reduce the severity of alcohol withdrawal symptoms, and attenuate the development of tolerance to benzodiazepines. This compound 15-4513 has also been shown to have anxiogenic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-benzyl-3-ethyl-1-(1H-indol-5-ylcarbonyl)-1,4-diazepan-5-one 15-4513 is its selectivity for the benzodiazepine site on the GABA-A receptor. This makes it a useful tool for studying the role of the benzodiazepine site in the effects of benzodiazepines. However, one limitation of this compound 15-4513 is that it is not very potent, which can make it difficult to achieve complete blockade of the benzodiazepine site.
Orientations Futures
There are several potential future directions for research on 4-benzyl-3-ethyl-1-(1H-indol-5-ylcarbonyl)-1,4-diazepan-5-one 15-4513. One area of interest is the development of more potent this compound 15-4513 analogs that could be used to achieve more complete blockade of the benzodiazepine site. Another area of interest is the use of this compound 15-4513 in combination with other drugs to investigate the interactions between different neurotransmitter systems. Finally, this compound 15-4513 could be used to investigate the role of the benzodiazepine site in the development of drug tolerance and dependence.
Méthodes De Synthèse
4-benzyl-3-ethyl-1-(1H-indol-5-ylcarbonyl)-1,4-diazepan-5-one 15-4513 is synthesized through a multi-step process that involves the condensation of 5-bromo-1H-indole-2-carboxylic acid with benzylamine, followed by the reaction of the resulting intermediate with ethyl chloroformate and 1,4-diaminobutane. The final product is obtained through the acylation of the diamine intermediate with acetic anhydride.
Applications De Recherche Scientifique
4-benzyl-3-ethyl-1-(1H-indol-5-ylcarbonyl)-1,4-diazepan-5-one 15-4513 has been widely used in scientific research as a selective antagonist of the benzodiazepine site on the GABA-A receptor. It has been particularly useful in studying the role of the benzodiazepine site in the sedative and anxiolytic effects of benzodiazepines. This compound 15-4513 has also been used to investigate the mechanisms underlying alcohol withdrawal syndrome and the development of tolerance to benzodiazepines.
Propriétés
IUPAC Name |
4-benzyl-3-ethyl-1-(1H-indole-5-carbonyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-2-20-16-25(23(28)19-8-9-21-18(14-19)10-12-24-21)13-11-22(27)26(20)15-17-6-4-3-5-7-17/h3-10,12,14,20,24H,2,11,13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMJDJNYGHJPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(3-methylphenyl)acetyl]amino}benzoate](/img/structure/B5340362.png)

![N-(2-ethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5340373.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5340381.png)
![N-{2-[(dimethylamino)methyl]benzyl}-N-methyl-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5340391.png)

![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5340410.png)
![N-[2-(benzyloxy)ethyl]-2-bromobenzamide](/img/structure/B5340421.png)
![7-acetyl-6-[4-(allyloxy)phenyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5340428.png)
![N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valine](/img/structure/B5340446.png)
![5-(4-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5340453.png)
![ethyl 4-methyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5340459.png)

![N-ethyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5340474.png)